Ganoderic Acid C6

概要

説明

この化合物は、高度に酸素化されたラノスタン型トリテルペノイドのクラスに属し、東アジアの伝統医学ではその様々な健康上の利点のために使用されてきました . ガノデリック酸C6は、抗炎症作用、抗酸化作用、抗癌作用などの潜在的な治療効果で知られています .

2. 製法

合成経路と反応条件: ガノデリック酸C6を含むガノデリック酸の生合成には、メバロン酸経路が関与します。 この経路は、霊芝におけるトリテルペノイドの生成に関与しています . このプロセスは、アセチルCoAからイソペンテニルピロリン酸(IPP)とジメチルアリルピロリン酸(DMAPP)への変換から始まり、それらはその後スクアレンを形成するために使用されます。 スクアレンは環化を受けてラノステロールを形成し、さらに酸化および修飾されてガノデリック酸を生成します .

工業的生産方法: ガノデリック酸C6の工業的生産は、霊芝を制御された環境で栽培することによって達成できます。 静的液体培養や固体培養などの技術は、ガノデリック酸の収量を高めるために一般的に使用されます . 酵母における特定のシトクロムP450酵素の発現などの遺伝子工学的手法も、ガノデリック酸の生産量を増やすために検討されています .

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderic acids, including ganoderic acid C6, involves the mevalonate pathway. This pathway is responsible for the production of triterpenoids in Ganoderma lucidum . The process begins with the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then used to form squalene. Squalene undergoes cyclization to form lanosterol, which is further oxidized and modified to produce ganoderic acids .

Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of Ganoderma lucidum in controlled environments. Techniques such as static liquid culture and solid-state fermentation are commonly used to enhance the yield of ganoderic acids . Genetic engineering approaches, such as the expression of specific cytochrome P450 enzymes in yeast, have also been explored to increase the production of ganoderic acids .

化学反応の分析

反応の種類: ガノデリック酸C6は、酸化、還元、置換など、様々な化学反応を受けます。 これらの反応は、化合物の修飾と機能化に不可欠であり、その生物活性を高めます .

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの一般的な酸化剤を使用して、ガノデリック酸C6を酸化することができます.

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤は、ガノデリック酸C6の特定の官能基を還元するために使用されます.

置換: ハロゲン(例:臭素、塩素)や求核剤(例:アミン、チオール)などの試薬を使用して、適切な条件下で置換反応を行うことができます.

主要な生成物: これらの反応から生成される主要な生成物には、生物活性を強化または修飾したガノデリック酸C6の様々な誘導体が含まれます .

4. 科学的研究への応用

科学的研究の応用

作用機序

ガノデリック酸C6は、複数の分子標的と経路を通じてその効果を発揮します:

抗癌活性: p53シグナル伝達経路を調節し、MDM2とp53の相互作用を阻害することにより、癌細胞のアポトーシスを誘導します.

抗炎症活性: この化合物は、炎症性サイトカインの産生を阻害し、核因子-κB(NF-κB)経路の活性を調節します.

抗酸化活性: ガノデリック酸C6は、フリーラジカルを捕捉し、抗酸化酵素の活性を高めることにより、細胞を酸化ストレスから保護します.

6. 類似の化合物との比較

ガノデリック酸C6は、ガノデリック酸A、B、C、D、F、H、T、X、Yを含む、より大きなガノデリック酸ファミリーの一部です . これらの化合物は共通のトリテルペノイド構造を共有していますが、特定の官能基と生物活性は異なります。 ガノデリック酸C6は、その独特の薬理作用に貢献する特定の分子構造のためにユニークです .

類似の化合物:

- ガノデリック酸A

- ガノデリック酸B

- ガノデリック酸C

- ガノデリック酸D

- ガノデリック酸F

- ガノデリック酸H

- ガノデリック酸T

- ガノデリック酸X

- ガノデリック酸Y

ガノデリック酸C6は、その強力な抗癌作用と抗炎症作用で際立っており、さらなる研究開発のための貴重な化合物となっています .

類似化合物との比較

- Ganoderic acid A

- Ganoderic acid B

- Ganoderic acid C

- Ganoderic acid D

- Ganoderic acid F

- Ganoderic acid H

- Ganoderic acid T

- Ganoderic acid X

- Ganoderic acid Y

Ganoderic acid C6 stands out for its potent anticancer and anti-inflammatory activities, making it a valuable compound for further research and development .

生物活性

Ganoderic Acid C6 (GA-C6) is a triterpenoid compound derived from the medicinal fungus Ganoderma lucidum, known for its extensive pharmacological properties. This article examines the biological activity of GA-C6, focusing on its effects on various health conditions, mechanisms of action, and potential therapeutic applications.

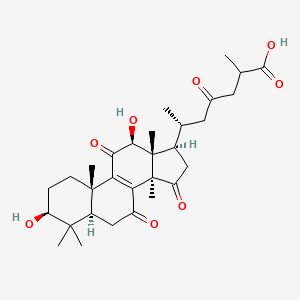

Chemical Structure and Properties

Ganoderic acids are characterized by their lanostane-type triterpene structure. GA-C6 contains specific functional groups that contribute to its biological activity, including hydroxyl groups and a carboxyl side chain, which are crucial for its interaction with biological targets.

1. Anticancer Properties

GA-C6 exhibits significant anticancer activity through multiple mechanisms:

- Cell Cycle Arrest and Apoptosis : Studies indicate that GA-C6 can induce G1 phase cell cycle arrest and promote apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) by modulating key regulatory proteins like CDK2 and cyclin D1 .

- Inhibition of Tumor Growth : Research has shown that GA-C6 inhibits the proliferation of prostate cancer cells by blocking androgen receptor signaling, which is essential for the growth of these cells .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis, G1 arrest | |

| Prostate Cancer | Inhibits androgen receptor signaling |

2. Anti-inflammatory Effects

GA-C6 has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediating macrophage function. This effect is particularly relevant in chronic inflammatory diseases such as asthma and gastrointestinal disorders .

3. Hepatoprotective Effects

Research indicates that GA-C6 can protect against liver injury induced by alcohol consumption. It mitigates oxidative stress in hepatocytes by enhancing antioxidant enzyme levels, thereby reducing liver damage markers such as ALT and AST .

The pharmacological effects of GA-C6 can be attributed to several mechanisms:

- Antioxidant Activity : GA-C6 enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which combat oxidative stress .

- Regulation of Signaling Pathways : It modulates critical signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt/mTOR pathway, thereby influencing cancer cell fate .

Case Study 1: Prostate Cancer

A study conducted on prostate cancer cell lines revealed that GA-C6 significantly reduced cell viability and induced apoptosis. The compound was shown to inhibit 5α-reductase activity, limiting dihydrotestosterone (DHT) binding to androgen receptors, which is crucial for prostate cancer progression .

Case Study 2: Alcohol-Induced Liver Injury

In a mouse model of alcohol-induced liver injury, GA-C6 administration resulted in a significant reduction in liver index and serum lipid parameters. The compound effectively restored normal liver function markers and improved gut microbiota composition, suggesting a dual role in liver protection and metabolic regulation .

特性

IUPAC Name |

(6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19-20,25,33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,19+,20+,25-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYTWXWAFWKSTA-YBFNEQRTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。